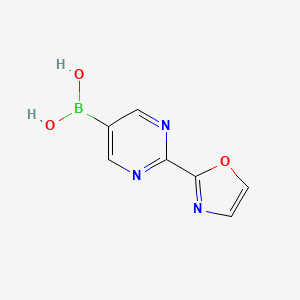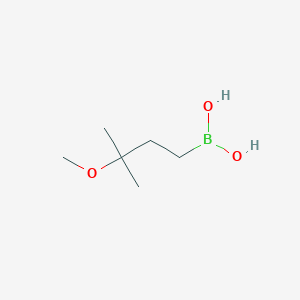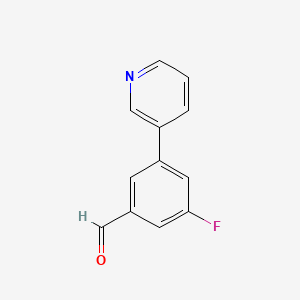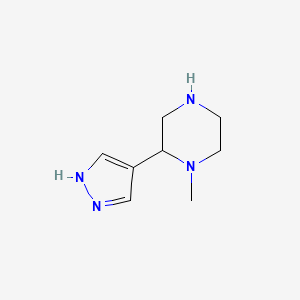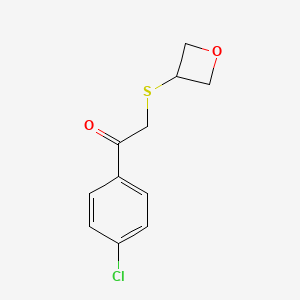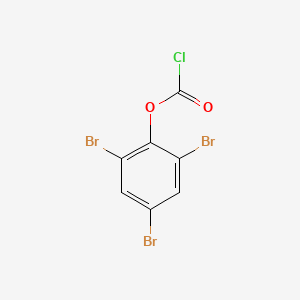
2,4,6-Tribromophenyl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tribromophenyl carbonochloridate is an organic compound with the molecular formula C7H2Br3ClO2. It is a derivative of phenol, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by bromine atoms, and the hydroxyl group is replaced by a carbonochloridate group. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromophenyl carbonochloridate typically involves the bromination of phenol followed by the introduction of the carbonochloridate group. The process can be summarized in the following steps:
Bromination of Phenol: Phenol is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to produce 2,4,6-tribromophenol.
Formation of Carbonochloridate: 2,4,6-Tribromophenol is then reacted with phosgene (COCl2) under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using continuous reactors to ensure efficient bromination of phenol.
Phosgenation: The brominated phenol is then continuously fed into a reactor where it reacts with phosgene to form the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tribromophenyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridate group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The bromine atoms can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions typically occur under mild conditions with the presence of a base such as pyridine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2,4,6-tribromophenyl amine, 2,4,6-tribromophenyl alcohol, and 2,4,6-tribromophenyl thiol can be formed.
Oxidation and Reduction Products: Products include various brominated phenols and their derivatives.
Applications De Recherche Scientifique
2,4,6-Tribromophenyl carbonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive carbonochloridate group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of flame retardants, fungicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Tribromophenyl carbonochloridate involves the reactivity of its carbonochloridate group. This group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. The bromine atoms also contribute to the compound’s reactivity and stability.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes by reacting with active site residues.
Proteins: It can modify proteins by forming covalent bonds with amino acid side chains.
Pathways: The compound can interfere with metabolic pathways by inhibiting key enzymes.
Comparaison Avec Des Composés Similaires
2,4,6-Tribromophenyl carbonochloridate is unique due to its specific substitution pattern and reactivity. Similar compounds include:
2,4,6-Tribromophenol: Lacks the carbonochloridate group and is less reactive.
2,4,6-Trichlorophenyl carbonochloridate: Contains chlorine atoms instead of bromine, leading to different reactivity and properties.
2,4,6-Tribromophenyl acetate: Contains an acetate group instead of a carbonochloridate group, resulting in different chemical behavior.
Propriétés
IUPAC Name |
(2,4,6-tribromophenyl) carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br3ClO2/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATCLDWYUKJLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC(=O)Cl)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br3ClO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634589 |
Source


|
| Record name | 2,4,6-Tribromophenyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54060-68-3 |
Source


|
| Record name | 2,4,6-Tribromophenyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

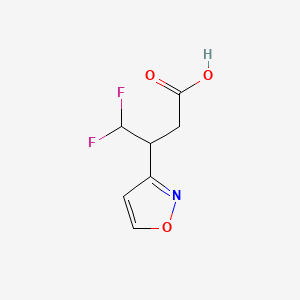
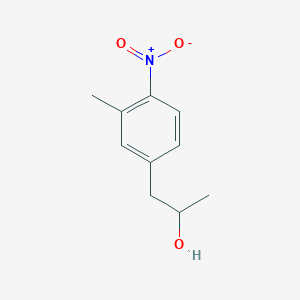
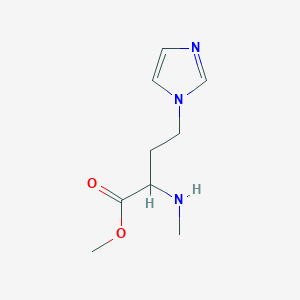
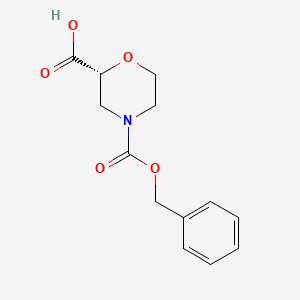
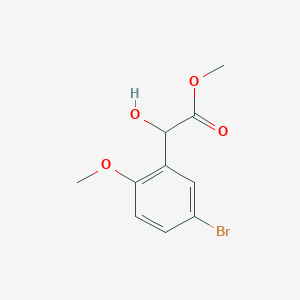
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13568949.png)
![N-cyclopentyl-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B13568952.png)
